1,1'-(Dimethylsilanediyl)di(pyrrolidin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) is a compound that features a silicon atom bonded to two pyrrolidin-2-one groups. Pyrrolidin-2-one, also known as γ-lactam, is a five-membered lactam ring that is commonly found in both natural and synthetic compounds. The presence of the silicon atom in this compound introduces unique chemical properties that can be exploited in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) typically involves the reaction of dimethylchlorosilane with pyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
(CH3)2SiCl2+2C4H7NO→(CH3)2Si(C4H7NO)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form silanol and pyrrolidin-2-one.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Silanol or siloxane derivatives.
Substitution: Various substituted silanes.
Hydrolysis: Silanol and pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a scaffold in drug design due to the bioactive nature of pyrrolidin-2-one.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) depends on its application. In biological systems, the pyrrolidin-2-one moiety can interact with various molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. The silicon atom can also influence the compound’s reactivity and stability, enhancing its effectiveness in certain applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the silicon atom.
Dimethylsilanediol: Contains silicon but lacks the pyrrolidin-2-one groups.
Silicon-containing γ-lactams: Other compounds with similar structures but different substituents.
Uniqueness
1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) is unique due to the combination of the silicon atom and pyrrolidin-2-one groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
37862-99-0 |
---|---|
Molekularformel |
C10H18N2O2Si |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
1-[dimethyl-(2-oxopyrrolidin-1-yl)silyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,11-7-3-5-9(11)13)12-8-4-6-10(12)14/h3-8H2,1-2H3 |
InChI-Schlüssel |
DDLIYUBSWDSRQU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(N1CCCC1=O)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.